pH-Dependent Enzyme Kinetics Driven by Ortho-Chloro Substitution
In a direct comparison study using purified tyrosine phenol-lyase (TPL) from Erwinia herbicola, substrates bearing small substituents—tyrosine (H), 2-fluorotyrosine, and 3-fluorotyrosine—exhibited Vmax values that were pH-independent across the tested range. In contrast, 2-chlorotyrosine displayed a Vmax that decreased at lower pH, with the effect described by an equation governed by a single pKa [1]. This pH-dependent kinetic behavior is a direct consequence of the ortho-chloro substituent's combined inductive and resonance electron-withdrawing effects, which lower the phenolic pKa and alter the protonation state of the enzyme-substrate complex at physiological pH ranges.
| Evidence Dimension | pH-dependence of Vmax for tyrosine phenol-lyase (Erwinia herbicola TPL) |
|---|---|
| Target Compound Data | 2-Chlorotyrosine: Vmax decreases at lower pH; described by equation with one pKa |
| Comparator Or Baseline | Tyrosine (H), 2-fluorotyrosine, 3-fluorotyrosine: Vmax pH-independent across the tested range (pH ~6.0–9.5) |
| Quantified Difference | Qualitative categorical difference: pH-dependent vs. pH-independent Vmax behavior |
| Conditions | Purified homogeneous TPL from E. herbicola; pH-dependencies of main kinetic parameters studied for tyrosine, 2-fluorotyrosine, 3-fluorotyrosine, 2-chlorotyrosine, and DOPA |
Why This Matters
A researcher designing pH-sensitive peptide probes or studying enzyme mechanisms where the tyrosine phenol hydroxyl participates in catalysis must account for this ortho-chloro-specific pH dependence, which is completely absent in the parent tyrosine and 3-chloro isomer.
- [1] Faleev NG, Spirina SN, Ivoilov VS, Demidkina TV, Phillips RS. The catalytic mechanism of tyrosine phenol-lyase from Erwinia herbicola: the effect of substrate structure on pH-dependence of kinetic parameters in the reactions with ring-substituted tyrosines. Z Naturforsch C J Biosci. 1996 May-Jun;51(5-6):363-70. doi:10.1515/znc-1996-5-613. PMID: 8663898. View Source
